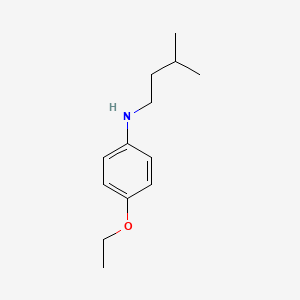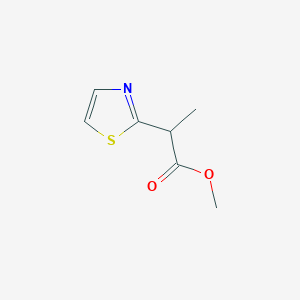
2-(2-Methanesulfonylethoxy)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methanesulfonylethoxy)ethan-1-amine is an organic compound with the chemical formula C5H13NO3S. It is a versatile compound used in various scientific research applications due to its unique chemical properties. The compound is often supplied in the form of its hydrochloride salt for stability and ease of handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methanesulfonylethoxy)ethan-1-amine typically involves the reaction of 2-(2-methanesulfonylethoxy)ethanol with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methanesulfonylethoxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-(2-Methanesulfonylethoxy)ethan-1-amine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Methanesulfonylethoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanamine: Similar in structure but with a methoxy group instead of a methanesulfonyl group.
2-(Methylsulfanyl)ethan-1-amine: Contains a methylsulfanyl group instead of a methanesulfonylethoxy group.
Uniqueness
2-(2-Methanesulfonylethoxy)ethan-1-amine is unique due to its methanesulfonyl group, which imparts distinct chemical properties such as increased polarity and reactivity. This makes it particularly useful in applications requiring specific interactions with molecular targets .
Properties
Molecular Formula |
C5H13NO3S |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
2-(2-methylsulfonylethoxy)ethanamine |
InChI |
InChI=1S/C5H13NO3S/c1-10(7,8)5-4-9-3-2-6/h2-6H2,1H3 |
InChI Key |
JHBSUKGHWSSTBF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(1-Cyclopropylethyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13309555.png)


![5-Chloro-2-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13309583.png)


![2-([(2-Bromocycloheptyl)oxy]methyl)oxolane](/img/structure/B13309593.png)

![7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-one](/img/structure/B13309601.png)
![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol](/img/structure/B13309608.png)
![1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13309621.png)
